![molecular formula C16H14BrFO3 B6294678 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 2379321-63-6](/img/structure/B6294678.png)
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane
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Description
The compound “2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane” is a complex organic molecule. It contains a dioxolane group, which is a type of cyclic ether, and a benzyloxy group, which is a benzene ring attached to an oxygen atom . The presence of bromine and fluorine atoms indicates that this compound might be used in various chemical reactions due to the reactivity of these halogens .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and halogen groups, and the formation of the dioxolane ring. One possible method could involve a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Chemical Reactions Analysis
This compound, like many organic molecules, could potentially participate in a variety of chemical reactions. For example, the benzyloxy group could undergo reactions involving the breaking of the carbon-oxygen bond . The bromine and fluorine atoms could also participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the dioxolane ring and the benzyloxy group) would influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It’s likely that it interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in various biochemical pathways, particularly those involving carbon–carbon bond formation .
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound may facilitate, is known to result in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of environmental conditions.
properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZOSYAVJQINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane |
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